molecular formula C18H14N4O2 B4894158 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

Cat. No. B4894158
M. Wt: 318.3 g/mol
InChI Key: YJSGLCADXSMIDB-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a synthetic compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting specific enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, increase the activity of antioxidant enzymes, and inhibit cancer cell growth. The compound has also been shown to have neuroprotective effects and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide in lab experiments is its potential to target specific enzymes and signaling pathways. However, one limitation is the lack of information on the compound's toxicity and potential side effects.

Future Directions

There are several future directions for research on 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide. One direction is to further investigate its mechanism of action and potential targets. Another direction is to study its effects in animal models and clinical trials. Additionally, the compound could be modified to improve its selectivity and reduce potential side effects.

Synthesis Methods

The synthesis of 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been reported in the literature. The compound can be synthesized by reacting 5-methyl-2-furyl ketone, phenyl hydrazine, and ethyl cyanoacetate in the presence of a catalyst and a solvent. The resulting product is then converted to the amide form by reacting with acryloyl chloride.

Scientific Research Applications

2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its effects on the immune system, cardiovascular system, and nervous system.

properties

IUPAC Name

(E)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-12-7-8-16(24-12)17-14(9-13(10-19)18(20)23)11-22(21-17)15-5-3-2-4-6-15/h2-9,11H,1H3,(H2,20,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSGLCADXSMIDB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C=C(C#N)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=NN(C=C2/C=C(\C#N)/C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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